(+)-1,4-Di-O-benzyl-D-threitol

Catalog No.
S1899355
CAS No.
91604-41-0
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
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(+)-1,4-Di-O-benzyl-D-threitol

CAS Number

91604-41-0

Product Name

(+)-1,4-Di-O-benzyl-D-threitol

IUPAC Name

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1

InChI Key

YAVAVQDYJARRAU-QZTJIDSGSA-N

SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O
  • Origin: (+)-1,4-Di-O-benzyl-D-threitol is a derivative of D-threitol, a naturally occurring tetritol (four-carbon sugar alcohol) found in some plants and algae [1]. The benzyl groups (C6H5CH2) are attached to the hydroxyl groups (OH) at the 1st and 4th positions of the D-threitol molecule through ether linkages [1].
  • Significance: This compound is valuable in proteomics research due to its ability to modify the N-termini (amino group ends) of peptides. The benzyl groups act as a protecting group, allowing for further chemical modifications of the peptide without affecting the N-terminus [2].

Molecular Structure Analysis

(+)-1,4-Di-O-benzyl-D-threitol has the following key features in its molecular structure:

  • Central tetritol backbone: The core structure is a four-carbon chain with hydroxyl groups at positions 1, 2, 3, and 4. This chain adopts a characteristic tetrahedral geometry around each carbon atom [1].
  • Benzyl protecting groups: The hydroxyl groups at positions 1 and 4 are attached to benzyl groups. These bulky groups offer steric hindrance, protecting the N-terminus of a peptide during subsequent chemical modifications [2].
  • Chiral center: The carbon atom at position 2 is a chiral center due to the presence of four different substituents (H, OH, CH2OH, and the benzyl group). This chirality, denoted by the D in the name, is essential for its specific interactions with biomolecules [1].

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing (+)-1,4-Di-O-benzyl-D-threitol. One common approach involves the selective benzylation of D-threitol using benzyl chloride and a base [3].
D-threitol + 2 C6H5CH2Cl (benzyl chloride) + Base -> (+)-1,4-Di-O-benzyl-D-threitol + 2 HCl (hydrogen chloride)
  • Reactions with peptides

    (+)-1,4-Di-O-benzyl-D-threitol can be coupled to the N-terminus of a peptide using various coupling reagents. This reaction creates a benzyl-protected peptide derivative that can be further manipulated without affecting the free N-terminus [2].

  • Deprotection

    The benzyl groups can be removed under specific conditions, such as using hydrogenation with a palladium catalyst, to reveal the free hydroxyl groups on the threitol moiety [2].


Physical And Chemical Properties Analysis

  • Molecular formula: C18H22O4 [1]
  • Molecular weight: 302.37 g/mol [1]
  • Physical state: White solid [4]
  • Melting point: 56 °C [5]
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide [2]
  • Stability: Relatively stable under dry conditions [2]

Data source:

    • PubChem:
    • TCI America:
    • Lab Pro Inc:

(+)-1,4-Di-O-benzyl-D-threitol functions primarily as a protecting group in peptide synthesis. It reacts with the N-terminus of a peptide, forming a stable bond while leaving the remaining functional groups of the peptide accessible for further modifications. After the desired modifications are complete, the benzyl groups can be selectively removed to regenerate the free N-terminus of the peptide [2].

  • Wear gloves, safety glasses, and protective clothing when handling.
  • Work in a well

Organic Synthesis:

  • Chiral Synthons: Due to its chirality (having a non-superimposable mirror image), (+)-1,4-Di-O-benzyl-D-threitol can be used as a starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be functionalized to introduce desired chemical functionalities, ultimately leading to the creation of complex chiral molecules ().

Carbohydrate Chemistry:

  • Threitol Derivative: (+)-1,4-Di-O-benzyl-D-threitol is a derivative of the sugar alcohol threitol. Studying its chemical properties and reactivity can provide insights into the broader field of carbohydrate chemistry, which is essential for understanding biological processes ().

Material Science:

  • Chiral Building Block: The inherent chirality of (+)-1,4-Di-O-benzyl-D-threitol makes it a potential building block for the design of new chiral materials. These materials can exhibit unique properties like asymmetric catalysis or nonlinear optical activity, useful in various technological applications ().

XLogP3

1.7

Wikipedia

(+)-1,4-Di-O-benzyl-D-threitol

Dates

Modify: 2023-08-16

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